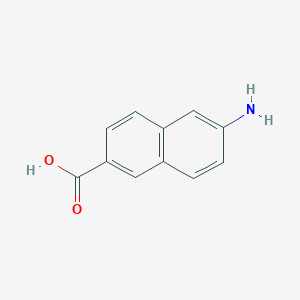

6-Amino-2-naphthoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTPZUIIYNYZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370055 | |

| Record name | 6-Amino-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116668-47-4 | |

| Record name | 6-Amino-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Amino-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-naphthoic acid is an aromatic amino acid derivative of naphthalene (B1677914). Its bifunctional nature, possessing both an amino group and a carboxylic acid group, makes it a valuable building block in organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is typically a beige-green to brown powder.[1][2] Key physicochemical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 116668-47-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2][4] |

| Molecular Weight | 187.19 g/mol | [1][3][4][5] |

| IUPAC Name | 6-aminonaphthalene-2-carboxylic acid | [2] |

| Synonyms | 6-Amino-2-naphthalenecarboxylic acid, 6-aminoisonaphthoic acid | [2] |

| Appearance | Beige-green to brown powder | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

| Melting Point | 206-209 °C | lit. | [1][3][5] |

| Boiling Point | 321.94 °C | Rough estimate | [6] |

| Solubility | Soluble in Methanol | Qualitative data. Quantitative solubility data in various organic solvents and water is not readily available in the literature. | [6] |

| pKa | 4.49 ± 0.30 | Predicted value. An experimentally determined pKa is not readily available. | [6] |

| LogP | 2.1202 | Calculated | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A detailed experimental protocol for its synthesis from 6-hydroxy-2-naphthoic acid is provided below. Other reported methods include synthesis from 6-bromo-2-naphthylamine and 6-nitro-2-naphthylamine, though detailed experimental procedures for these routes are less accessible.[1]

Experimental Protocol: Synthesis from 6-Hydroxy-2-naphthoic acid

This procedure is based on a patented method and involves the Bucherer reaction.[7]

Materials:

-

6-hydroxy-2-naphthoic acid (1.0 mol, 188.2 g)

-

Water (500 mL)

-

Ammonium (B1175870) sulfite (B76179) (0.74 mol, 99.3 g)

-

28% Aqueous ammonia (B1221849) (3.61 mol, 219.2 g)

-

Autoclave (2 L capacity)

Procedure:

-

Charge a 2 L autoclave with 6-hydroxy-2-naphthoic acid, water, ammonium sulfite, and aqueous ammonia.

-

Seal the autoclave and stir the mixture while raising the temperature to 130 °C.

-

Maintain the reaction at 130 °C and a pressure of 0.6 MPa for 11 hours.

-

After the reaction is complete, cool the autoclave to 5 °C or lower.

-

Open the autoclave and filter the resulting crystals at the same low temperature.

-

Dry the crystals to obtain this compound.

Expected Yield: Approximately 160.4 g (84% yield) of slightly yellowish-white crystals with a purity of 98%.[7]

Synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at one of the absorbance maxima of the naphthoic acid core (e.g., ~236 nm, ~280 nm, or ~334 nm for the parent 2-naphthoic acid).[8]

-

Derivatization: For increased sensitivity and selectivity, pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed, followed by fluorescence detection.[9]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra of this compound have been reported.[4][10] The spectra are typically recorded in DMSO-d₆.

¹H NMR (DMSO-d₆):

-

Aromatic Protons: Multiple signals in the aromatic region (typically ~7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the naphthalene ring.

-

Amine Protons (NH₂): A broad singlet that can be exchangeable with D₂O. Its chemical shift can vary depending on concentration and temperature.

-

Carboxylic Acid Proton (COOH): A very broad singlet at a downfield chemical shift (often >12 ppm), which is also exchangeable with D₂O.

¹³C NMR (DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 167-170 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). The carbon attached to the amino group will be shifted upfield compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Expected IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

N-H Bend (Amine): A band around 1550-1650 cm⁻¹.

UV-Vis Spectroscopy

Biological Activity and Signaling Pathways

While there is limited information on the specific biological activities of this compound itself, derivatives of 2-naphthoic acid have shown interesting pharmacological properties. Notably, 6-alkyl-2-naphthoic acid derivatives have been identified as positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors.[7]

NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and memory function. Hypofunction of these receptors has been implicated in the pathophysiology of schizophrenia.[7] PAMs of NMDA receptors enhance the receptor's response to the endogenous agonists, glutamate and glycine, without directly activating the receptor themselves. This modulation can increase the channel's open probability, leading to enhanced Ca²⁺ influx and downstream signaling.

The proposed mechanism of action for these 2-naphthoic acid derivatives involves stabilizing the active conformation of the GluN2 ligand-binding domain.[7]

Modulation of NMDA receptor signaling by 2-naphthoic acid derivatives.

Safety Information

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Hazard Codes:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established methods, and its structure allows for a range of analytical characterization techniques. The emerging biological activities of its derivatives, particularly as modulators of NMDA receptors, highlight its potential as a scaffold for the development of novel therapeutics for neurological disorders. This guide provides a foundational resource for researchers and professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound 90 116668-47-4 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 8. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

- 9. usp.org [usp.org]

- 10. Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Synthesis of 6-Amino-2-naphthoic Acid: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical synthesis of 6-Amino-2-naphthoic acid from 6-hydroxy-2-naphthoic acid, focusing on the Bucherer reaction. This guide provides detailed experimental protocols, quantitative data, and insights into the potential applications of the product in medicinal chemistry for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block in the synthesis of various pharmacologically active molecules. Its rigid bicyclic scaffold and the presence of both amino and carboxylic acid functionalities make it an attractive starting material for the development of novel therapeutics. This technical guide focuses on the primary synthetic route to this compound from the readily available precursor, 6-hydroxy-2-naphthoic acid, via the Bucherer reaction.

The Bucherer reaction, and its reversible variant the Bucherer-Lepetit reaction, is a cornerstone of naphthalene (B1677914) chemistry, enabling the conversion of naphthols to naphthylamines in the presence of ammonia (B1221849) and a bisulfite.[1][2][3][4] This transformation is of significant industrial importance, particularly in the synthesis of dye intermediates.[2][3]

This guide will provide a detailed experimental protocol for this conversion, summarize key quantitative data, and explore the potential relevance of this compound and its derivatives in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6-Hydroxy-2-naphthoic acid | 16712-64-4 | C₁₁H₈O₃ | 188.18 | 245–248[5] | Buff crystalline powder[6] |

| This compound | 116668-47-4 | C₁₁H₉NO₂ | 187.19 | 206–209 | White to orange to green powder/crystal[7] |

Synthesis of this compound via the Bucherer Reaction

The conversion of 6-hydroxy-2-naphthoic acid to this compound is efficiently achieved through the Bucherer reaction. This reaction involves the nucleophilic substitution of the hydroxyl group with an amino group, facilitated by the presence of ammonia and sodium bisulfite.

Reaction Scheme

Caption: Overall transformation of 6-hydroxy-2-naphthoic acid to this compound.

Experimental Protocol

The following is a representative experimental protocol for the Bucherer reaction of 6-hydroxy-2-naphthoic acid, based on general principles and patent literature. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

6-hydroxy-2-naphthoic acid

-

Aqueous ammonia (25-30%)

-

Sodium bisulfite

-

Deionized water

-

Hydrochloric acid (for work-up)

-

Suitable solvent for recrystallization (e.g., ethanol (B145695)/water mixture)

Equipment:

-

High-pressure reactor (autoclave) equipped with a stirrer and temperature control

-

Glassware for filtration and recrystallization

-

pH meter or pH paper

Procedure:

-

Charging the Reactor: In a high-pressure reactor, create an aqueous solution of sodium bisulfite. Add 6-hydroxy-2-naphthoic acid to this solution, followed by the addition of aqueous ammonia.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 110-150°C. The reaction is typically carried out under pressure, which will develop as the reactor is heated. The pressure is generally maintained between 0.2 and 1.0 MPa.

-

Reaction Time: Maintain the reaction at the target temperature and pressure for a period of 5 to 15 hours, with continuous stirring.

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure. The product, this compound, may precipitate from the reaction mixture upon cooling.

-

Isolation: Collect the crude product by filtration. Wash the filter cake with deionized water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to a constant weight.

Quantitative Data

| Parameter | Value | Source |

| Reaction Temperature | 110-150°C | General knowledge of Bucherer reaction |

| Reaction Pressure | 0.2-1.0 MPa | General knowledge of Bucherer reaction |

| Reaction Time | 5-15 hours | General knowledge of Bucherer reaction |

| Purity (Commercial) | >95% (HPLC) | [8] |

| Purity (Commercial) | >97.0% (HPLC) | [7] |

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

While specific biological targets for this compound are not extensively documented, the broader class of naphthoic acid derivatives has shown significant potential in medicinal chemistry.

Retinoic Acid Receptor (RAR) Modulation: Derivatives of 6-substituted 2-naphthoic acid have been synthesized and evaluated as ligands for retinoic acid receptors (RARs). Some of these compounds have demonstrated selectivity for RARβ and RARγ subtypes, suggesting their potential in the development of therapies for diseases where these receptors play a key role, such as cancer and dermatological disorders.[9]

Potential as a Scaffold: The this compound structure can serve as a versatile scaffold for the synthesis of a library of compounds. The amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction to an alcohol. This allows for the systematic exploration of the chemical space around the naphthoic acid core to identify novel bioactive molecules.

Hypothetical Signaling Pathway Involvement:

Given the activity of related naphthoic acid derivatives, it is plausible that compounds derived from this compound could interact with various signaling pathways implicated in disease. For instance, the inhibition of cyclooxygenase (COX) enzymes is a known activity of some naphthoic acid derivatives, such as 6-Methoxy-2-naphthoic acid, the active metabolite of Nabumetone.[10] This suggests a potential role in modulating inflammatory pathways.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.

Caption: Hypothetical inhibition of a signaling pathway by a this compound derivative.

Conclusion

The synthesis of this compound from 6-hydroxy-2-naphthoic acid via the Bucherer reaction is a well-established and efficient method. This technical guide provides a foundational understanding of the synthetic process, including a detailed experimental protocol and key reaction parameters. While the specific biological activities of this compound itself are an area for further investigation, its utility as a versatile scaffold for the generation of novel chemical entities makes it a compound of significant interest for drug discovery and development programs. The exploration of its derivatives as modulators of key biological pathways, such as those involving retinoic acid receptors or inflammatory enzymes, presents a promising avenue for future research.

References

- 1. Bucherer Reaction [drugfuture.com]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bucherer_reaction [chemeurope.com]

- 5. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 116668-47-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chemscene.com [chemscene.com]

- 9. Retinoic acid receptor beta,gamma-selective ligands: synthesis and biological activity of 6-substituted 2-naphthoic acid retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

6-Amino-2-naphthoic Acid: A Technical Guide for Researchers

CAS Number: 116668-47-4

This technical guide provides an in-depth overview of 6-Amino-2-naphthoic acid, a key chemical intermediate for professionals in research, drug development, and materials science. This document outlines its chemical and physical properties, available purities, and detailed experimental protocols for its synthesis and analysis.

Core Properties and Specifications

This compound, with the chemical formula C₁₁H₉NO₂, is a naphthalene-based aromatic amino acid. Its structure, featuring both an amino group and a carboxylic acid group, makes it a versatile building block in organic synthesis.

Physical and Chemical Data

The fundamental properties of this compound are summarized below. These values are compiled from various commercial suppliers and may vary slightly based on the grade and purity of the material.

| Property | Value | Reference(s) |

| CAS Number | 116668-47-4 | [1][2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Beige-Green to Brown Powder/Crystal | [3] |

| Melting Point | 206-209 °C (lit.) | |

| Synonyms | 6-Amino-2-naphthalenecarboxylic acid | [1] |

| InChI Key | NZTPZUIIYNYZKT-UHFFFAOYSA-N | |

| SMILES | Nc1ccc2cc(ccc2c1)C(O)=O |

Purity and Commercial Availability

This compound is commercially available from various chemical suppliers in a range of purities to suit different research and development needs. The purity is typically determined by High-Performance Liquid Chromatography (HPLC).

| Purity Level | Supplier Examples | Analysis Method |

| 90% | Thermo Scientific Chemicals, Sigma-Aldrich | HPLC |

| ≥95% | ChemScene | Not Specified |

| >97% (HPLC) | TCI | HPLC |

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis of this compound are provided below. These protocols are based on established chemical literature and generalized analytical methods for amino acids.

Synthesis of this compound via Bucherer Reaction

This protocol describes the synthesis of this compound from 6-Hydroxy-2-naphthoic acid, adapted from a patented industrial production method.

Materials:

-

6-Hydroxy-2-naphthoic acid

-

Ammonium (B1175870) sulfite (B76179) or Ammonium bisulfite

-

28% Aqueous ammonia

-

Water

-

Autoclave (pressure vessel)

-

Filtration apparatus

Procedure:

-

Charge a 2 L autoclave with 188.2 g (1.0 mol) of 6-hydroxy-2-naphthoic acid, 500 mL of water, 99.3 g (0.74 mol) of ammonium sulfite, and 219.2 g (3.61 mol) of 28% aqueous ammonia.

-

Seal the autoclave and begin stirring the mixture.

-

Raise the internal temperature to 130 °C. The pressure will increase to approximately 0.6 MPa.

-

Maintain the reaction at 130 °C and 0.6 MPa for 11 hours with continuous stirring.

-

After the reaction period, cool the autoclave to below 5 °C.

-

Once cooled, carefully open the autoclave and filter the crystalline product at the same low temperature.

-

Dry the collected crystals to obtain this compound. The expected product is a slightly yellowish-white crystalline solid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

1. Derivatization (Example using a Naphthoic Acid-based reagent): This hypothetical derivatization leverages a reagent structurally similar to the analyte for fluorescence tagging.

-

Reagent Preparation: Prepare an activated N-hydroxysuccinimide (NHS) ester of a fluorescent naphthoic acid derivative in an anhydrous solvent like DMF.

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable buffer (e.g., sodium borate (B1201080) buffer, pH 8.5).

-

Reaction: Add the NHS-ester reagent solution to the sample solution. Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to form the fluorescently tagged derivative.

-

Quenching: Quench any unreacted reagent with a small primary amine like glycine.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it over the run time (e.g., 20% to 80% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Fluorescence detector, with excitation and emission wavelengths optimized for the specific fluorescent tag used.

-

Injection Volume: 10 µL.

Data Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to the derivatized this compound relative to the total area of all detected peaks.

Purity Assay by Titration (Sørensen Formol Titration)

This method is a classic assay for determining the concentration of amino acids. It involves blocking the basic amino group with formaldehyde (B43269), which allows the carboxylic acid group to be titrated with a standard base.

Materials:

-

This compound sample

-

Standardized 0.1 N Sodium Hydroxide (NaOH) solution

-

Neutral formaldehyde solution (37% formaldehyde adjusted to pH 7.0 with dilute NaOH)

-

Phenolphthalein (B1677637) indicator

-

Burette, pipette, and conical flasks

Procedure:

-

Accurately weigh and dissolve a known amount of this compound in a known volume of distilled water to prepare the sample solution.

-

Pipette a precise volume (e.g., 20 mL) of the sample solution into a conical flask.

-

Add 2-3 drops of phenolphthalein indicator. The solution should remain colorless.

-

Titrate with the standardized 0.1 N NaOH solution until a faint, persistent pink color appears. This step neutralizes any pre-existing acidity. Record this initial volume.

-

Add a measured volume (e.g., 10 mL) of the neutral formaldehyde solution to the flask. The pink color will disappear as the formaldehyde reacts with the amino group, making the solution acidic again.

-

Continue the titration with the 0.1 N NaOH solution until the faint pink endpoint is reached again. Record the volume of NaOH added in this second step.

-

The volume of NaOH used in the second titration corresponds to the amount of carboxylic acid in the amino acid sample.

Calculation: The purity of the this compound can be calculated based on the volume of NaOH used in the second titration, its concentration, and the initial mass of the sample.

Application Workflow: Synthesis of a Fluorescent Probe

While this compound is not directly implicated in a specific, well-defined signaling pathway, its structural backbone is highly valuable for creating functional molecules. One key application is in the synthesis of fluorescent probes for biological imaging. The following diagrams illustrate the logical workflow for this process.

Caption: Workflow for synthesizing a fluorescent probe from this compound.

Caption: Experimental workflow for utilizing the synthesized probe in live-cell imaging.

References

Solubility of 6-Amino-2-naphthoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 6-Amino-2-naphthoic Acid

This compound (C₁₁H₉NO₂) is an aromatic amino acid derivative of naphthalene. Its bifunctional nature, possessing both a carboxylic acid and an amino group, makes it a versatile intermediate in organic synthesis. These functional groups provide sites for a variety of chemical modifications, allowing for the construction of more complex molecules with potential therapeutic applications. The solubility of this compound is a fundamental physicochemical property that influences its handling, reaction kinetics, and bioavailability in potential drug formulations.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Qualitative statements suggest it is soluble in methanol (B129727) and easily soluble in other organic solvents like ethanol (B145695) and chloroform.[1] However, for the precise requirements of drug development and process chemistry, experimentally determined quantitative data is essential.

The following tables are structured to accommodate such data once it has been determined through the experimental protocols outlined in this guide.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 g solvent) | Solubility (mol/kg solvent) | Mole Fraction (x) |

| Methanol | 32.04 | Data not available | Data not available | Data not available |

| Ethanol | 46.07 | Data not available | Data not available | Data not available |

| Isopropanol | 60.10 | Data not available | Data not available | Data not available |

| Acetone | 58.08 | Data not available | Data not available | Data not available |

| Toluene | 92.14 | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Data not available | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 73.09 | Data not available | Data not available | Data not available |

| Tetrahydrofuran (THF) | 72.11 | Data not available | Data not available | Data not available |

Table 2: Temperature Dependence of this compound Solubility in Methanol

| Temperature (°C) | Temperature (K) | Solubility ( g/100 g solvent) | Mole Fraction (x) |

| 10 | 283.15 | Data not available | Data not available |

| 20 | 293.15 | Data not available | Data not available |

| 30 | 303.15 | Data not available | Data not available |

| 40 | 313.15 | Data not available | Data not available |

| 50 | 323.15 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a highly reliable and direct technique for measuring the solubility of a solid in a liquid.[2][3]

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Isothermal jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles

-

Drying oven

-

Desiccator

3.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in the isothermal jacketed glass vessel. Seal the vessel to prevent solvent evaporation.

-

Equilibration: Place the vessel in the constant temperature water bath and stir the mixture continuously with the magnetic stirrer. Allow the solution to equilibrate for a sufficient amount of time (e.g., 24 hours) to ensure saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated syringe fitted with a filter to avoid precipitation due to temperature changes and to remove any solid particles.

-

Gravimetric Analysis: Immediately transfer the withdrawn sample to a pre-weighed weighing bottle and determine the exact weight of the solution.

-

Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature below the boiling point of the solvent but high enough to ensure complete evaporation.

-

Drying to a Constant Weight: After initial evaporation, cool the weighing bottle containing the dried solute in a desiccator and then weigh it. Repeat the process of drying, cooling, and weighing until a constant weight is achieved.[2]

3.1.3. Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute (187.19 g/mol )

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be a rapid technique for determining solubility.

3.2.1. Materials and Equipment

-

UV-Vis Spectrophotometer

-

This compound (high purity)

-

Selected organic solvents (UV-grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge or filtration apparatus

3.2.2. Procedure

-

Determination of Maximum Absorbance (λmax): Prepare a dilute standard solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation for Analysis: After equilibration, centrifuge or filter a portion of the supernatant to remove any undissolved solid.

-

Dilution and Measurement: Accurately dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation of Concentration: Use the absorbance of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted solution. Back-calculate to find the concentration in the original saturated solution.

Biological Context and Potential Applications

While specific signaling pathways involving this compound are not well-documented, the broader class of naphthoic acid derivatives has garnered significant interest in medicinal chemistry for their diverse biological activities.[4] Research has shown that some naphthoic acid derivatives exhibit promising anticancer, antimicrobial, and anti-inflammatory properties.[4]

For instance, certain naphthol derivatives have been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of key signaling pathways such as NF-κB and MAPK (JNK and p38).[4] This suppression leads to a reduction in the production of pro-inflammatory mediators. The general mechanism involves the compound interfering with the phosphorylation cascade that leads to the activation of transcription factors responsible for expressing inflammatory genes.

Given that this compound serves as a scaffold for synthesizing more complex molecules, it is plausible that its derivatives could be designed to target such signaling pathways, making it a compound of interest for drug discovery programs.

Conclusion

This technical guide serves as a foundational resource for researchers and professionals working with this compound. Although quantitative solubility data is currently sparse in the public domain, the detailed experimental protocols provided herein offer robust methods for its determination. The gravimetric method is recommended for its high accuracy, while UV-Vis spectroscopy presents a faster alternative if the compound exhibits suitable chromophoric properties. Understanding the solubility of this compound is a critical first step in unlocking its full potential in the synthesis of novel compounds with promising biological activities, particularly in the realm of anti-inflammatory and anticancer drug discovery.

References

Spectroscopic Characterization of 6-Amino-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-naphthoic acid, a key building block in medicinal chemistry and drug development, particularly in the synthesis of peptides and other pharmacologically active molecules. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data and outlines the detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the naphthalene (B1677914) ring system. The amino and carboxylic acid protons will also be present, with their chemical shifts being highly dependent on the solvent and its pH.

¹³C NMR Data

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. While a specific peak list for this compound is not publicly available, the expected chemical shift ranges for the different types of carbon atoms can be predicted based on data from analogous compounds.[2][3][4]

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170 - 185 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H and C-C | 110 - 140 |

| Quaternary Aromatic C | 125 - 150 |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of aromatic amino acids like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with pH adjustment). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂ and -COOH).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of the complex aromatic signals.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. While a specific spectrum for this compound is noted as "Authentic" in some commercial product specifications, publicly available spectra with peak assignments are scarce.[5] However, the expected absorption bands can be predicted based on the functional groups present.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |

| Aromatic C=C | Stretching | 1600 and 1475 |

| C-N (Amine) | Stretching | 1335 - 1250 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

Data sourced from general IR absorption tables.[6][7][8]

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthalene ring. While no specific UV-Vis absorption data for this compound has been identified, data for the closely related compound, 2-Naphthoic acid, shows absorption maxima at 236 nm, 280 nm, and 334 nm.[9] The presence of the amino group in this compound is expected to cause a bathochromic (red) shift in these absorption bands.

Table 3: Estimated UV-Vis Absorption Maxima for this compound

| Compound | Solvent | λmax (nm) |

| 2-Naphthoic Acid | Acidic | 236, 280, 334 |

| This compound | Methanol (B129727) | Estimated >236, >280, >334 |

*Estimated values based on the expected bathochromic shift due to the amino substituent.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol.

-

Perform serial dilutions to obtain a series of solutions of known concentrations that will have absorbances within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Record the UV-Vis spectrum of each of the prepared solutions over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) using the Beer-Lambert law.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). Its rigid naphthalene scaffold can be incorporated into peptide chains to induce specific conformations or to act as a fluorescent probe. The general workflow for incorporating this amino acid analogue into a peptide is outlined below.

Caption: Simplified workflow for solid-phase peptide synthesis using this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. This compound, 90% 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. instanano.com [instanano.com]

- 9. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

6-Amino-2-naphthoic acid molecular weight and formula

An In-depth Technical Guide on 6-Amino-2-naphthoic acid: Molecular Properties

This guide provides essential physicochemical data for this compound, a molecule of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a derivative of naphthalene. The key quantitative molecular identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |

| Molecular Weight | 187.19 g/mol | [1][3] |

| Linear Formula | H₂NC₁₀H₆CO₂H | [4] |

| CAS Number | 116668-47-4 | [1][2][3] |

Logical Relationship of Molecular Properties

The chemical identity of a compound is fundamentally linked to its name, formula, and molecular weight. The following diagram illustrates this relationship for this compound.

Caption: Relationship between chemical name, formula, and molecular weight.

References

The Photophysical Landscape of 6-Amino-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-naphthoic acid is a bifunctional molecule incorporating the rigid, aromatic naphthalene (B1677914) core with both an electron-donating amino group and an electron-withdrawing carboxylic acid group. This substitution pattern suggests the potential for interesting photophysical properties, including fluorescence, which are sensitive to the local environment. Such characteristics are highly valuable in the development of molecular probes, sensors, and pharmacologically active agents where understanding the molecule's interaction with its surroundings is critical.

This technical guide provides a comprehensive overview of the anticipated photophysical properties of this compound. Due to a lack of specific experimental data for this compound in the current scientific literature, this guide draws upon the established photophysical behavior of structurally related naphthalene derivatives. It also provides detailed experimental protocols for the characterization of its core photophysical parameters, offering a foundational framework for researchers aiming to investigate this compound.

Core Photophysical Properties: An Analog-Based Assessment

Table 1: Predicted Photophysical Properties of this compound Based on Analogous Compounds

| Photophysical Parameter | Expected Characteristics | Rationale and Comparative Compounds |

| Absorption Maximum (λabs) | Expected in the UVA range (320-380 nm). | Naphthalene derivatives typically exhibit absorption in the UV region. The presence of an amino group, a strong auxochrome, generally leads to a bathochromic (red) shift compared to the unsubstituted naphthalene core. The carboxylic acid group may cause a slight hypsochromic (blue) shift. |

| Emission Maximum (λem) | Expected in the blue to green region of the visible spectrum (400-500 nm), with significant solvent dependency (solvatochromism). | The emission wavelength of aminonaphthalene derivatives is highly sensitive to solvent polarity. In nonpolar solvents, a blue-shifted emission is expected, while in polar solvents, a red-shifted emission is anticipated due to the stabilization of the more polar excited state. |

| Fluorescence Quantum Yield (Φf) | Expected to be moderate and highly dependent on the solvent environment. | The quantum yield of aminonaphthalenes can be high in nonpolar solvents but is often quenched in polar protic solvents like water due to interactions such as hydrogen bonding and potential excited-state proton transfer. |

| Fluorescence Lifetime (τf) | Expected to be in the range of 1-15 nanoseconds. | The fluorescence lifetime of naphthalene-based fluorophores typically falls within this range and can be influenced by solvent and the presence of quenchers. |

Key Physicochemical Properties

Table 2: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| Melting Point | 206-209 °C |

| Appearance | Beige-green to brown powder |

Experimental Protocols

The following sections detail the standard methodologies for characterizing the core photophysical properties of a fluorescent molecule like this compound.

Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λabs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent (e.g., ethanol (B145695) or acetonitrile). From the stock solution, prepare a series of dilutions in the desired solvents to be tested.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the solvent of interest.

-

Measure the absorbance of each dilution across a relevant wavelength range (e.g., 250-500 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and to observe solvatochromic shifts.

Methodology:

-

Sample Preparation: Use the same diluted solutions prepared for absorption spectroscopy. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excitation Spectrum: Set the emission monochromator to the expected λem and scan the excitation monochromator over a range preceding this wavelength to find the λex maximum.

-

Emission Spectrum: Excite the sample at its λabs (or λex) and scan the emission monochromator to record the fluorescence spectrum and determine λem.

-

Repeat the emission measurements in a series of solvents with varying polarity to assess solvatochromism.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) relative to a known standard.

Methodology:

-

Standard Selection: Choose a quantum yield standard with a known Φf that absorbs and emits in a similar spectral range to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54).

-

Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Measurement:

-

Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Record the fluorescence emission spectra for all solutions, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample2 / nstd2)

where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τf) of the excited state.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength at which the sample absorbs.

-

The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

-

A histogram of these delay times is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τf).

-

Visualizing Experimental Workflows and Conceptual Relationships

The following diagrams illustrate the logical flow of experiments and the factors influencing the photophysical properties of naphthalene derivatives.

Caption: Workflow for the photophysical characterization of a fluorescent compound.

Commercial Suppliers and Technical Guide for High-Purity 6-Amino-2-naphthoic Acid

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental data. 6-Amino-2-naphthoic acid is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of kinase inhibitors and as a scaffold for novel therapeutic agents. This guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, and a potential application in studying cellular signaling pathways.

Commercial Supplier Specifications

High-purity this compound is available from several reputable chemical suppliers. The purity levels and available analytical data vary, so careful consideration of the intended application is crucial when selecting a supplier. Below is a summary of offerings from prominent vendors.

| Supplier | Product Number | Stated Purity | Analytical Method(s) Cited |

| Sigma-Aldrich | 512370 | 90% | Not specified on product page, but CoA is available.[1][2] |

| Thermo Scientific Chemicals | 344500050 | 90% | HPLC, Titration with HClO4.[3] |

| Tokyo Chemical Industry (TCI) | A1938 | >97.0% | HPLC, Nonaqueous Titration, NMR.[4] |

| ChemScene | CS-0075924 | ≥95% | Not specified on product page. |

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in sensitive biological assays and synthetic chemistry. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. A typical experimental protocol would involve:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analysis: A small volume (e.g., 10 µL) of the sample is injected onto the column. The chromatogram is monitored at a wavelength where the compound has maximum absorbance (typically determined by UV-Vis spectroscopy).

-

Quantification: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or methanol-d₄.[5]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to provide further structural confirmation. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions for analysis.

Application in Studying G-Protein Coupled Receptor (GPCR) Signaling

While direct involvement of this compound in a specific signaling pathway is not extensively documented, its structural features make it an ideal candidate for derivatization into fluorescent probes to study cellular processes. A closely related compound, 6-(bromomethyl)naphthalen-2-amine, is used for fluorescently labeling cell surface receptors to investigate their trafficking and signaling, such as the internalization of G-Protein Coupled Receptors (GPCRs).[6] By functionalizing the amino group of this compound with a reactive moiety, it can be transformed into a tool for similar applications.

Experimental Workflow: Fluorescent Labeling and Imaging of GPCRs

The following diagram illustrates a typical workflow for using a fluorescently labeled derivative of this compound to study GPCR internalization, a key event in signal transduction.

GPCR Internalization Signaling Pathway

Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from the G-protein and targets it for internalization via clathrin-coated pits. This process is a critical mechanism for signal desensitization and regulation.

References

- 1. 6-氨基-2-萘酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 90 116668-47-4 [sigmaaldrich.com]

- 3. This compound, 90% Each | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 116668-47-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

The Synthesis and Therapeutic Potential of 6-Amino-2-naphthoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-naphthoic acid is a versatile scaffold in medicinal chemistry, offering a unique bicyclic aromatic core that can be readily functionalized to generate a diverse range of derivatives. Its inherent structural features, including a reactive amino group and a carboxylic acid moiety, provide ideal anchor points for chemical modification, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of various this compound derivatives and summarizes their biological activities, with a focus on their potential in cancer therapy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the modification of its amino and carboxylic acid functional groups to create amides, esters, and N-substituted compounds.

N-Acyl Derivatives

The acylation of the 6-amino group is a common strategy to introduce diverse functionalities. This can be achieved through various methods, including the use of acyl chlorides, acid anhydrides, or coupling agents.

General Experimental Protocol for N-Acetylation:

A straightforward method for the N-acetylation of amines involves the use of acetic anhydride. In a typical procedure, 2-aminopyridine (B139424) (as a model substrate) is stirred with acetic anhydride. The reaction is often carried out without a solvent or in a suitable solvent like acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with ice water to hydrolyze excess acetic anhydride. The product, N-(pyridin-2-yl)acetamide, can then be extracted with an organic solvent like ethyl acetate (B1210297) and purified by recrystallization or column chromatography.[1]

Experimental Protocol for Amide Synthesis using a Coupling Agent:

A more versatile method for forming amide bonds involves the use of coupling agents. For instance, the synthesis of novel naphthoquinone aromatic amides has been achieved using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as an efficient condensing agent.[2] In a general procedure, the carboxylic acid component is dissolved in a suitable solvent like DMF, followed by the addition of the coupling agent (e.g., HATU) and a base (e.g., DIPEA). The amine component is then added, and the reaction mixture is stirred at room temperature overnight. Work-up involves extraction with an organic solvent and purification by crystallization or chromatography.[3]

Ester Derivatives

Esterification of the 2-carboxylic acid group is another key derivatization strategy. Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods.

General Experimental Protocol for Enzymatic Esterification:

Immobilized lipase (B570770) B from Candida antarctica (CALB) can be used as a biocatalyst for the synthesis of esters. In a typical reaction, the aromatic alcohol and a carboxylic acid (in a molar ratio of 1:2) are dissolved in an organic solvent such as tert-butyl methyl ether. The immobilized enzyme (e.g., 5% by weight of substrates) is added, and the mixture is incubated on a rotary shaker. The reaction progress can be monitored by gas chromatography.[4]

Biological Activity and Signaling Pathways

Derivatives of this compound and related naphthoquinone structures have shown promising biological activity, particularly as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key cellular enzymes.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of naphthoquinone derivatives against various cancer cell lines.

Quantitative Data on Anticancer Activity:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Naphthoquinone benzamide (B126) | NCI-H187 | Potent Inhibition | [2] |

| Naphthoquinone naphthamide | KB | Most Potent Inhibition | [2] |

| 2-Amino-1,4-naphthoquinone-benzamide (5e) | MDA-MB-231 | 0.4 | [5] |

| 2-Amino-1,4-naphthoquinone-benzamide (5l) | MDA-MB-231 | 0.4 | [5] |

| 2-Amino-1,4-naphthoquinone-benzamide (5e) | HT-29 | Potent Inhibition | [5] |

| Benzoacridinedione (7b) | MCF-7 | 5.4 | [6] |

| Benzoacridinedione Imines (13, 14, 15) | MCF-7 | 5.4 - 47.99 | [6] |

Enzyme Inhibition

A key mechanism underlying the anticancer activity of these compounds is the inhibition of enzymes crucial for cancer cell survival and proliferation, such as topoisomerase II.

Topoisomerase II Inhibition:

Several naphthoquinone amides have been shown to inhibit human topoisomerase IIα (hTopoIIα) activity. For example, naphthamides 24 and 43 demonstrated inhibitory activity at a concentration of 20 µM, while benzamide 22 and other derivatives showed inhibition at 50 µM.[2] Amonafide (B1665376), a DNA intercalator and topoisomerase II inhibitor, and its 6-amino derivatives have also been studied for their anticancer properties.[7]

Signaling Pathway Modulation

The cytotoxic effects of naphthoquinone derivatives are often mediated through the modulation of key signaling pathways involved in apoptosis and cell survival. A novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), has been shown to induce apoptosis in human gastric cancer cells via the regulation of ROS-mediated MAPK, Akt, and STAT3 signaling pathways.[8]

Visualizing Synthesis and Biological Pathways

Synthesis Workflow for N-Acyl Derivatives

Caption: General workflow for the synthesis of N-acyl derivatives.

Apoptosis Signaling Pathway

Caption: Simplified apoptosis signaling pathway induced by naphthoquinones.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The synthetic accessibility of this scaffold allows for the creation of extensive libraries of derivatives for structure-activity relationship studies. The demonstrated cytotoxicity against various cancer cell lines, coupled with their ability to induce apoptosis and inhibit key enzymes like topoisomerase II, underscores their therapeutic potential. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into clinical development. This guide provides a foundational understanding for researchers to explore and expand upon the chemical and biological landscape of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reactivity of the amino and carboxylic acid groups

An In-Depth Technical Guide on the Fundamental Reactivity of Amino and Carboxylic Acid Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reactivity of amino and carboxylic acid functional groups, which are fundamental to the structure and function of a vast array of molecules, including amino acids, peptides, proteins, and a significant number of pharmaceutical agents. Understanding their chemical behavior is paramount in fields ranging from biochemistry and molecular biology to medicinal chemistry and drug development.

Fundamental Properties of Amino and Carboxylic Acid Groups

The reactivity of amino and carboxylic acid groups is dictated by their intrinsic electronic properties and their ability to participate in acid-base chemistry.

The Amino Group

The amino group (-NH₂) is characterized by a nitrogen atom with a lone pair of electrons, making it both a potent nucleophile and a Brønsted-Lowry base.[1] Its basicity is a key factor in its chemical behavior. In biological systems and at physiological pH, the amino group is typically protonated to form an ammonium (B1175870) ion (-NH₃⁺).[2][3]

The general pKa of the α-amino group in amino acids is around 9.0-10.5.[2] This value can be influenced by the local chemical environment.

The Carboxylic Acid Group

The carboxylic acid group (-COOH) contains a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. This arrangement confers acidic properties due to the polarization of the O-H bond and the resonance stabilization of the resulting carboxylate anion (-COO⁻).[4] The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.[4][5]

The pKa of the α-carboxylic acid group in amino acids is typically in the range of 2.0-2.4.[2] At neutral pH, this group is deprotonated.

The Zwitterionic Nature of Amino Acids

In solution at physiological pH (around 7.4), amino acids exist predominantly as zwitterions, molecules that contain both a positive and a negative charge.[3][6] The amino group is protonated (-NH₃⁺), and the carboxylic acid group is deprotonated (-COO⁻). This dual ionic nature influences their physical properties, such as high melting points and solubility in polar solvents.

Quantitative Data: pKa Values of Proteinogenic Amino Acids

The acid-base properties of the α-amino and α-carboxylic acid groups, as well as the ionizable side chains, are critical for protein structure and function. The isoelectric point (pI) is the pH at which an amino acid has no net charge.[7]

| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) | pKa (Side Chain) | pI |

| Alanine | 2.34 | 9.69 | - | 6.00 |

| Arginine | 2.17 | 9.04 | 12.48 | 10.76 |

| Asparagine | 2.02 | 8.80 | - | 5.41 |

| Aspartic Acid | 1.88 | 9.60 | 3.65 | 2.77 |

| Cysteine | 1.96 | 10.28 | 8.18 | 5.07 |

| Glutamic Acid | 2.19 | 9.67 | 4.25 | 3.22 |

| Glutamine | 2.17 | 9.13 | - | 5.65 |

| Glycine | 2.34 | 9.60 | - | 5.97 |

| Histidine | 1.82 | 9.17 | 6.00 | 7.59 |

| Isoleucine | 2.36 | 9.60 | - | 6.02 |

| Leucine | 2.36 | 9.60 | - | 5.98 |

| Lysine | 2.18 | 8.95 | 10.53 | 9.74 |

| Methionine | 2.28 | 9.21 | - | 5.74 |

| Phenylalanine | 1.83 | 9.13 | - | 5.48 |

| Proline | 1.99 | 10.60 | - | 6.30 |

| Serine | 2.21 | 9.15 | - | 5.68 |

| Threonine | 2.09 | 9.10 | - | 5.60 |

| Tryptophan | 2.83 | 9.39 | - | 5.89 |

| Tyrosine | 2.20 | 9.11 | 10.07 | 5.66 |

| Valine | 2.32 | 9.62 | - | 5.96 |

Key Reactions and Mechanisms

The amino and carboxylic acid groups undergo a variety of chemical transformations that are central to organic chemistry and drug development.

Amide Bond Formation (Peptide Synthesis)

The formation of an amide bond, also known as a peptide bond in the context of proteins, is one of the most important reactions involving amino and carboxylic acid groups.[8][9] This reaction involves the condensation of a carboxylic acid and an amine, with the elimination of water.

Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures.[10] Therefore, the carboxylic acid is typically "activated" to a more reactive derivative to facilitate the reaction under milder conditions.[4][8]

Logical Workflow for Amide Bond Formation:

Caption: General workflow for carbodiimide-mediated amide bond formation.

Esterification

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. The most common method is the Fischer esterification, which is an acid-catalyzed equilibrium reaction.[11][12] The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[11][13]

Caption: A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis and research.

Protocol for Peptide Coupling using HBTU/DIPEA in SPPS

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-protected amino acid (3-5 equivalents based on resin substitution)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

N-terminal Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF. Treat the resin with this solution for 5-10 minutes, drain, and repeat for another 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in a minimal amount of DMF. Add DIPEA to the solution and pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the washed and deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol for the Esterification of an Amino Acid with Methanol (B129727) and Thionyl Chloride

This protocol describes the synthesis of an amino acid methyl ester hydrochloride.

Materials:

-

Amino acid (1 equivalent)

-

Methanol (dried)

-

Thionyl chloride (SOCl₂) (1.2 - 2 equivalents)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend the amino acid in methanol. Cool the suspension in an ice bath to 0°C.

-

Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled suspension with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The suspension should become a clear solution.

-

Workup: Cool the reaction mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Isolation of Product: To the resulting solid or oil, add dry diethyl ether to precipitate the amino acid methyl ester hydrochloride.

-

Purification: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Relevance in Drug Development

The reactivity of amino and carboxylic acid groups is fundamental to the design and synthesis of a vast number of pharmaceutical drugs. [14][15][]

-

Prodrugs: Esterification of a carboxylic acid group in a drug molecule can increase its lipophilicity, thereby enhancing its absorption and bioavailability. []These ester prodrugs are then hydrolyzed in vivo to release the active carboxylic acid-containing drug.

-

Peptidomimetics: By understanding the principles of peptide bond formation, medicinal chemists can design and synthesize peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties.

-

Drug-Target Interactions: The ability of amino and carboxylic acid groups to exist in charged states at physiological pH is crucial for their interaction with biological targets through electrostatic interactions, hydrogen bonding, and salt bridges.

Conclusion

The amino and carboxylic acid groups are two of the most important functional groups in organic and medicinal chemistry. Their fundamental reactivity, governed by their acid-base properties and the nucleophilicity of the amino group and electrophilicity of the carboxyl carbon, underpins a vast array of chemical transformations. A thorough understanding of these principles, coupled with robust experimental protocols, is essential for researchers and scientists in the pursuit of novel therapeutics and a deeper understanding of biological processes.

References

- 1. Amino Functional Group | ChemTalk [chemistrytalk.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. esports.bluefield.edu - Carboxylic Acid Functional Group Reactions [esports.bluefield.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 18.2 Reactions of Amino Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]